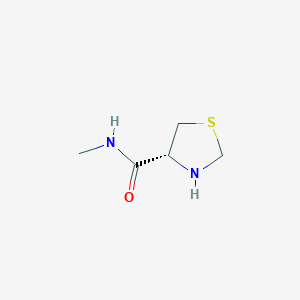

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI)

Beschreibung

BenchChem offers high-quality 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

270258-77-0 |

|---|---|

Molekularformel |

C5H10N2OS |

Molekulargewicht |

146.21 g/mol |

IUPAC-Name |

(4R)-N-methyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C5H10N2OS/c1-6-5(8)4-2-9-3-7-4/h4,7H,2-3H2,1H3,(H,6,8)/t4-/m0/s1 |

InChI-Schlüssel |

ALOMAPQTTDQPQH-BYPYZUCNSA-N |

Isomerische SMILES |

CNC(=O)[C@@H]1CSCN1 |

Kanonische SMILES |

CNC(=O)C1CSCN1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(4R)-N-methyl-4-thiazolidinecarboxamide: A Definitive Synthesis and Characterization Guide

Topic: Synthesis and Characterization of (4R)-N-methyl-4-thiazolidinecarboxamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

(4R)-N-methyl-4-thiazolidinecarboxamide represents a critical scaffold in peptidomimetic drug design. As a proline isostere, the thiazolidine ring introduces conformational constraints similar to proline but with distinct electronic properties due to the sulfur atom. This guide details a robust, scalable synthetic route starting from L-cysteine, emphasizing the prevention of racemization at the C4 center and the mitigation of oxidative ring opening—the two primary failure modes in thiazolidine chemistry.

Retrosynthetic Analysis & Strategy

To synthesize (4R)-N-methyl-4-thiazolidinecarboxamide with high enantiomeric purity, a convergent strategy is required. Direct amidation of the secondary amine (thiazolidine) is prone to polymerization and side reactions. Therefore, an orthogonal protection strategy is employed.

-

Disconnection: The target molecule is disconnected at the amide bond and the aminal carbon (C2).

-

Precursors: L-Cysteine hydrochloride and Formaldehyde.

-

Strategic Pivot: The secondary amine at position 3 must be protected (Boc) prior to amide coupling to prevent self-acylation and ensure clean conversion.

Synthesis Pathway Visualization

Figure 1: Step-wise synthetic pathway from L-Cysteine to the target N-methyl amide.[1][2]

Experimental Protocols

Phase 1: Cyclization (Synthesis of L-Thioproline)

The formation of the thiazolidine ring is a condensation reaction between the thiol and amine of cysteine with formaldehyde.

-

Reagents: L-Cysteine Hydrochloride (1.0 eq), Formaldehyde (37% aq. soln, 1.1 eq), Water.

-

Protocol:

-

Dissolve L-Cysteine HCl in distilled water (concentration ~0.5 M).

-

Add Formaldehyde solution dropwise at room temperature.

-

Stir for 4–12 hours. The solution will initially be clear.

-

Adjust pH to ~6.0–6.5 using Pyridine or dilute NaOH. This is the isoelectric point where the zwitterionic product precipitates.

-

Cool to 4°C to maximize precipitation.

-

Filter the white solid, wash with cold ethanol/water (1:1), and dry in vacuo.

-

-

Critical Control Point: Do not heat above 60°C during drying, as thiazolidines can undergo ring opening or oxidation.

-

Yield Expectation: 85–93%.[3]

-

Validation: MP 190–200°C (dec) [1].

Phase 2: N-Protection (Synthesis of N-Boc-L-Thioproline)

Direct coupling of L-thioproline is difficult due to the nucleophilic secondary amine. Boc protection renders the amine inert and prevents polymerization.

-

Reagents: L-Thioproline (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), NaOH (2.0 eq), Dioxane/Water (1:1).

-

Protocol:

-

Dissolve L-thioproline in NaOH/Water/Dioxane solution.

-

Add Boc2O dropwise at 0°C.

-

Allow to warm to RT and stir overnight.

-

Acidify carefully with 1N HCl to pH 2–3 (Keep cold to prevent ring opening).

-

Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

-

-

Yield Expectation: ~90%.

-

Validation: MP ~133°C (dec) [2].

Phase 3: Amidation (Coupling with Methylamine)

This step installs the methyl amide functionality.

-

Reagents: N-Boc-L-Thioproline (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF or DCM.

-

Protocol:

-

Dissolve N-Boc-L-Thioproline in dry DCM (or DMF).

-

Add HOBt and EDC.HCl at 0°C. Stir for 15 min to activate the acid.

-

Add Methylamine HCl followed by DIPEA.

-

Stir at RT for 12–18 hours.

-

Workup: Dilute with organic solvent, wash with 5% citric acid (removes unreacted amine/coupling reagents), sat. NaHCO3 (removes unreacted acid), and brine.

-

Concentrate to yield the Boc-protected amide.

-

Phase 4: Deprotection (Final Isolation)

Removal of the Boc group releases the secondary amine.

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4N HCl in Dioxane.

-

Protocol:

-

Dissolve the intermediate in DCM.

-

Add TFA dropwise at 0°C.

-

Stir for 1–2 hours until TLC shows consumption of starting material.

-

Crucial Step: Evaporate TFA completely under reduced pressure. Co-evaporate with toluene or ether to remove traces of acid.

-

Neutralize the residue (if isolation as free base is desired) using basic resin or careful extraction, though isolation as the HCl or TFA salt is often preferred for stability.

-

Characterization & Data Analysis

The following data confirms the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR)

The thiazolidine ring exhibits a diagnostic AB system for the C2 protons and specific splitting for the C4 proton.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |

| 1H | 2.65 – 2.75 | Doublet / Singlet | N-Me | Doublet if coupled to NH; Singlet if exchange is fast. |

| 1H | 3.10 – 3.40 | Multiplet | C5-H (Ring) | Diastereotopic protons adjacent to Sulfur. |

| 1H | 4.10 – 4.30 | Multiplet | C4-H (Chiral Center) | Alpha-proton; shift confirms 4-position substitution. |

| 1H | 4.00 – 4.50 | AB System / Broad | C2-H (Ring) | Protons between N and S. Often appear as complex multiplets. |

| 1H | 7.80 – 8.20 | Broad Singlet | Amide NH | Exchangeable with D2O. |

| 13C | ~35.0 | Signal | C5 (Ring) | |

| 13C | ~26.0 | Signal | N-Me | |

| 13C | ~170.0 | Signal | C=O (Amide) |

Mass Spectrometry (MS)[3][4]

-

Formula: C5H10N2OS

-

Molecular Weight: 146.21 g/mol

-

Expected Ion: [M+H]+ = 147.2 m/z.

Stability & Storage[5][6]

-

Oxidation: The sulfur atom is susceptible to oxidation to the sulfoxide (S=O). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Ring Stability: The thiazolidine ring is stable in neutral to moderately acidic conditions but can open in strong aqueous acid or base, reverting to cysteine and formaldehyde [3].

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | pH not optimized for precipitation. | Ensure pH is adjusted strictly to 6.0–6.5 (isoelectric point). |

| Racemization | High temperature or strong base during coupling. | Use HOBt/EDC (suppresses racemization) and keep T < 40°C. Avoid strong bases like NaOH during coupling; use DIPEA. |

| Product is Oil/Gum | Presence of residual solvent or rotamers. | Thiazolidine amides often exist as rotamers (cis/trans about the Boc amide bond). Freeze-drying (lyophilization) often yields a solid powder. |

| Oxidation Byproducts | Exposure to air/peroxides in solvents. | Use peroxide-free ethers/THF. Degas solvents. |

References

-

Sigma-Aldrich. L-4-Thiazolidinecarboxylic acid Product Specification. Link

-

Worldwide Life Sciences. N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid Properties. Link

-

Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine." Journal of Medicinal Chemistry, 27(5), 591-596. Link

-

Begum, N., et al. (2020).[3] "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.[3] Link

- Gududuru, V., et al. (2002). "Synthesis and biological evaluation of new thiazolidinone derivatives." Journal of Medicinal Chemistry. (General reference for amide coupling conditions in thiazolidines).

Sources

The Molecular Architecture of Vitamin A (Retinoid) Signaling in Drug Development

A Technical Guide to Retinoic Acid Receptor (RAR) Pharmacology and Assay Design

Introduction: The Paradigm of Vitamin A in Therapeutics

Vitamin A and its active metabolites, collectively known as retinoids, represent one of the most extensively validated, yet mechanistically complex, signaling networks in modern pharmacotherapeutics[1]. Originally discovered for their role in embryonic development and visual cycles, retinoids have become cornerstone molecules in oncology and dermatology[2]. For drug development professionals, mastering the retinoic acid receptor (RAR) and retinoid X receptor (RXR) pathways is critical for designing targeted therapies that drive cellular differentiation while minimizing metabolic toxicity[3].

Mechanistic Foundation: The RAR/RXR Signaling Pathway

Retinoid signaling is governed by a precise sequence of metabolic conversions and nuclear receptor activations. Dietary retinol (Vitamin A) is transported into the cell and undergoes a two-step oxidation process. First, retinol dehydrogenases (RDHs) convert retinol to retinaldehyde. Subsequently, retinaldehyde dehydrogenases (RALDHs) oxidize retinaldehyde into all-trans-retinoic acid (ATRA), the primary biologically active ligand[4].

ATRA is shuttled to the nucleus via Cellular Retinoic Acid Binding Proteins (CRABP), where it binds to RARs. RARs obligately heterodimerize with RXRs. In the unliganded state, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on DNA, recruiting histone deacetylases (HDACs) to repress transcription[1]. Upon ATRA binding, a conformational shift occurs, displacing co-repressors and recruiting histone acetyltransferases (HATs), thereby initiating the transcription of genes responsible for cell cycle arrest, apoptosis, and differentiation.

Figure 1: Vitamin A metabolic conversion and RAR/RXR nuclear signaling cascade.

Pharmacokinetics and Metabolic Conversion

A major hurdle in retinoid drug development is managing the rapid metabolism and clearance of these compounds. ATRA, for instance, is rapidly cleared by cytochrome P450 enzymes, specifically CYP26A1, which hydroxylates ATRA into inactive metabolites[4]. This auto-induction of CYP26A1 is a primary mechanism of clinical resistance in Acute Promyelocytic Leukemia (APL)[4]. Understanding the pharmacokinetic profiles of natural and synthetic retinoids is essential for optimizing dosing regimens.

Quantitative Pharmacokinetic and Affinity Data of Key Retinoids

| Retinoid | Receptor Affinity | Half-life (t1/2) | Primary Indication | Key Metabolic Enzyme |

| All-trans retinoic acid (ATRA) | RARα, β, γ (Kd ~0.1-1 nM) | ~45 minutes | Acute Promyelocytic Leukemia | CYP26A1 |

| 9-cis retinoic acid (Alitretinoin) | RARs and RXRs | ~1-2 hours | Kaposi's Sarcoma | CYP26 |

| 13-cis retinoic acid (Isotretinoin) | Low direct affinity (prodrug) | ~10-20 hours | Severe Nodular Acne | Isomerized to ATRA |

| Bexarotene | RXR specific | ~7-9 hours | Cutaneous T-cell Lymphoma | CYP3A4 |

Experimental Methodology: Validating Retinoid Efficacy

To evaluate the potency and receptor specificity of novel retinoid compounds, researchers must utilize robust, self-validating in vitro assays. The RARE-driven Dual-Luciferase Reporter Assay is the gold standard for quantifying RAR transcriptional activation.

Causality in Assay Design (Expertise & Experience)

Standard cell culture media contains fetal bovine serum (FBS), which is rich in endogenous retinoids. If standard FBS is used, the baseline RAR activation will be artificially high, obscuring the signal of the test compound. Therefore, utilizing charcoal-stripped serum (CSS) is a mandatory causal step to establish a true zero-baseline[5]. Furthermore, relying solely on a Firefly luciferase readout is vulnerable to variations in transfection efficiency and compound toxicity. Co-transfecting a constitutively active Renilla luciferase plasmid creates a self-validating system : the Firefly signal is normalized against the Renilla signal, ensuring that observed decreases in luminescence are due to true transcriptional repression rather than cell death.

Protocol: RARE-Driven Dual-Luciferase Reporter Assay

-

Cell Seeding: Plate HEK293T cells at

cells/well in a 96-well plate using DMEM supplemented with 10% Charcoal-Stripped FBS (CSS). Incubate for 24 hours to deplete endogenous intracellular retinoids. -

Co-Transfection: Prepare a transfection complex containing 100 ng of pGL3-RARE-Firefly luciferase plasmid and 10 ng of pRL-CMV-Renilla luciferase plasmid per well using a lipid-based transfection reagent. Incubate for 18 hours.

-

Compound Treatment: Aspirate media and apply the retinoid test compounds in a 10-point dose-response curve (e.g., 1 pM to 10 µM) diluted in CSS-supplemented media. Include a DMSO vehicle control (0.1% final concentration). Incubate for 24 hours.

-

Cell Lysis: Remove media, wash with PBS, and add 20 µL of Passive Lysis Buffer per well. Shake at room temperature for 15 minutes.

-

Dual Readout: Inject 50 µL of Firefly substrate, read luminescence, then inject 50 µL of Stop & Glo (Renilla) substrate, and read luminescence.

-

Data Normalization: Calculate the relative light units (RLU) by dividing the Firefly signal by the Renilla signal. Ensure the Coefficient of Variation (CV) of the Renilla signal across replicates is <15% to validate assay integrity.

Figure 2: Self-validating RARE-driven dual-luciferase reporter assay workflow.

Therapeutic Applications & Resistance Mechanisms

The clinical triumph of ATRA in treating Acute Promyelocytic Leukemia (APL) is a paradigm of differentiation therapy. APL is driven by the PML-RARα fusion protein, which binds to RAREs with abnormally high affinity, locking the receptor in a repressive state and halting myeloid differentiation[6]. Pharmacological doses of ATRA force the degradation of the PML-RARα oncoprotein and recruit co-activators, allowing the leukemic blasts to differentiate into mature neutrophils[6].

However, the therapeutic window for retinoids is narrow. Overactivation of RARs can lead to Retinoic Acid Syndrome (differentiation syndrome) and severe hepatotoxicity[5]. Modern drug development is now pivoting toward RAR-subtype selective agonists (e.g., RARγ agonists for fibrodysplasia ossificans progressiva) and RXR-selective "rexinoids" (e.g., Bexarotene for cutaneous T-cell lymphoma) to decouple therapeutic efficacy from systemic toxicity[2].

References

-

Retinoic Acid Signaling Pathways in Development and Diseases - PMC - NIH. 1

-

The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - Rockefeller University Press. 2

-

The Molecular Mechanisms of Retinoic Acid Receptor Signaling - Hilaris Publisher. 7

-

Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - Frontiers. 3

-

Retinoic acid signaling pathways | Development | The Company of Biologists. 8

-

Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC. 9

-

Retinoic acid metabolism and mechanism of action: a review - PubMed. 4

-

Vitamin A and its Derivatives- Retinoic Acid and Retinoid Pharmacology - American Journal of Biomedical Science and Research.6

-

Vitamin A - Wikipedia. 10

-

Vitamin A Update: Forms, Sources, Kinetics, Detection, Function, Deficiency, Therapeutic Use and Toxicity - MDPI. 5

Sources

- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 4. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin A - Wikipedia [en.wikipedia.org]

Physicochemical properties of 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

[1][2][3]

Executive Summary

4-Thiazolidinecarboxamide, N-methyl-, (4R)- (9CI) is a sulfur-containing heterocyclic building block derived from L-cysteine.[1][2][3] Structurally, it is a thioproline derivative where the native carboxyl group is converted to an N-methylamide.[1][2] This modification alters the hydrogen-bonding potential and lipophilicity of the scaffold, making it a critical tool in peptidomimetic drug design .[1][2][3] It serves as a conformationally restricted analogue of proline, often used to probe the cis/trans isomerization of peptide bonds and to enhance metabolic stability against proteases.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Detail |

| IUPAC Name | (4R)-N-Methyl-1,3-thiazolidine-4-carboxamide |

| Common Synonyms | L-Thioproline N-methylamide; (4R)-N-methylthiazolidine-4-carboxamide |

| Parent Compound CAS | 34592-47-7 (L-Thioproline / (4R)-Thiazolidine-4-carboxylic acid) |

| Molecular Formula | C₅H₁₀N₂OS |

| Molecular Weight | 146.21 g/mol |

| Stereochemistry | (4R) – Corresponds to the L-configuration of natural amino acids (due to sulfur priority rules).[1][2][3] |

| SMILES | CNC(=O)[C@@H]1CSCN1 |

Structural Significance

The thiazolidine ring is a bioisostere of the pyrrolidine ring found in proline.[1][4] The substitution of the C-4 methylene (in proline) with a sulfur atom (in thiazolidine) introduces distinct electronic and steric effects:

-

Ring Puckering: The C–S bond length (1.82 Å) is longer than the C–C bond (1.54 Å), altering the ring pucker and favoring specific backbone torsion angles (

) in peptides.[2] -

Electronic Effects: The sulfur atom is a soft nucleophile and can participate in non-covalent interactions not possible for proline.[1][2]

-

Amide Modification: The N-methylamide group removes the ionizable carboxylate, fixing the C-terminus as a neutral, hydrogen-bond donating motif.[1][2]

Physicochemical Properties[1][6][7]

Thermodynamic & Physical Constants

Note: Values are derived from experimental data of the parent scaffold and calculated predictive models for the amide derivative.

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline) | Likely white to off-white powder.[1][2] |

| Melting Point | 85 – 105 °C (Predicted) | Amidation lowers the MP compared to the zwitterionic parent acid (190°C dec).[1][2] |

| Boiling Point | ~350 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[1][2] |

| Solubility | High (Water, Methanol) | The secondary amine and amide group facilitate strong H-bonding.[1][2][3] |

| LogP (Octanol/Water) | -0.8 to -0.5 (Estimated) | More lipophilic than the parent acid (LogP -2.4), but still hydrophilic.[1][2][3] |

| pKa (Ring Nitrogen) | 5.8 – 6.2 | The thiazolidine nitrogen is less basic than proline (pKa ~10.[1][2]6) due to the electron-withdrawing effect of the sulfur and the amide carbonyl.[1][2] |

Stability Profile

-

Hydrolysis: The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acids (6N HCl, 110°C) or strong bases, reverting to L-thioproline.[2][3]

-

Oxidation: The sulfur atom is the stability weak point.[1] It is prone to oxidation by peroxides or air over time to form the sulfoxide (S-oxide) and eventually the sulfone .[1][2]

-

Ring Integrity: The thiazolidine ring is formed by the condensation of cysteine and formaldehyde.[1] It is generally stable but can open under specific reductive conditions or extreme acidic stress (releasing formaldehyde).[1][2]

Synthetic Routes & Manufacturing[1][2]

The synthesis typically follows a convergent pathway starting from L-Cysteine .[1][2] The protocol ensures the retention of the (4R) stereochemistry.[1][2]

Pathway Diagram

Figure 1: Synthetic pathway from L-Cysteine to the N-methylamide target.

Detailed Protocol

-

Cyclization: L-Cysteine hydrochloride is dissolved in water.[1][2] Formaldehyde (37% aq) is added.[1][2] The mixture is stirred at room temperature. The thiazolidine-4-carboxylic acid precipitates or is crystallized upon pH adjustment (Yield: >80%).[1][2]

-

Esterification: The acid is suspended in dry methanol.[1][2] Thionyl chloride (SOCl₂) is added dropwise at 0°C to generate the methyl ester hydrochloride in situ.[1][2]

-

Amidation: The methyl ester is treated with excess methylamine (in methanol or THF).[1][2] The reaction proceeds via nucleophilic acyl substitution.[1][2]

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

Applications in Drug Discovery[1][2][8]

Proline Isostere & Peptidomimetics

The primary application of this molecule is as a proline replacement .[1][2]

-

Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in both cis and trans states.[1][2] Thiazolidine analogs have a lower energy barrier for this isomerization, allowing researchers to probe the active conformation of peptide ligands.

-

Protease Resistance: Replacing Pro with Thioproline-derivatives often confers resistance to post-proline cleaving enzymes (e.g., Prolyl Oligopeptidase), extending the half-life of peptide drugs.[2][3]

Antioxidant Activity

The thiazolidine ring acts as a latent source of sulfhydryl groups.[1] It can function as a scavenger of reactive oxygen species (ROS) or as a "nitrite trap," preventing the formation of carcinogenic nitrosamines in biological systems.[2]

Handling & Safety Data

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

References

-

L-Thioproline (Parent Acid) Properties. PubChem Compound Summary. National Center for Biotechnology Information.[1][2] Link[1][2][3]

-

Synthesis of Thiazolidine-4-carboxylic Acid Derivatives. Journal of Kufa for Chemical Sciences. (2025). Describes the condensation of cysteine with aldehydes and subsequent amidation.[1] Link

-

Thioproline as an Antioxidant and Proline Analog. ResearchGate. Discusses the structural and functional parallels between proline and thioproline. Link[1][2][3]

-

Methyl (4R)-thiazolidine-4-carboxylate (Intermediate). ChemicalBook. Provides physical data for the ester precursor.[1][2][5] Link

-

pKa Values of Thiazolidine Carboxylates. Organic Chemistry Data. Lists pKa values for the thiazolidine ring system (~6.21 for NH). Link

Comprehensive Spectral Profiling of (4R)-N-methyl-4-thiazolidinecarboxamide: A Mechanistic Guide to NMR, IR, and Mass Spectrometry

Executive Summary & Molecular Anatomy

(4R)-N-methyl-4-thiazolidinecarboxamide (Molecular Formula: C₅H₁₀N₂OS; MW: 146.21 g/mol ) is a chiral, sulfur-containing heterocyclic compound derived from L-thioproline. Its structural motif—a 1,3-thiazolidine ring coupled with an N-methylated carboxamide—is a critical pharmacophore frequently leveraged in the design of peptidomimetics, antioxidants, and novel anticancer agents[1].

Spectral elucidation of this molecule requires a deep understanding of its conformational dynamics. The thiazolidine ring is not perfectly planar; it exists in a dynamic "twist" or envelope conformation. Combined with the fixed (4R) stereocenter, this structural asymmetry heavily influences the magnetic environments of the ring protons, resulting in complex, highly diagnostic spectral signatures[2].

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR: Conformational Dynamics & Causality

The ¹H NMR spectrum of (4R)-N-methyl-4-thiazolidinecarboxamide is defined by the diastereotopic nature of its methylene protons. Because the C4 position is a chiral center, it breaks the symmetry of the two faces of the thiazolidine ring. Protons situated cis to the carboxamide group experience a fundamentally different magnetic shielding environment than those situated trans to it[3].

-

C5 Methylene Protons (-S-CH₂-C-): These protons form an ABX spin system with the C4 methine proton. They are magnetically non-equivalent and typically resonate as two distinct doublets of doublets (dd) between 3.00 and 3.60 ppm [4].

-

C2 Methylene Protons (-S-CH₂-N-): Flanked by two highly electronegative heteroatoms (sulfur and nitrogen), the C2 protons are heavily deshielded. Due to the chiral influence of C4, they appear as an AB quartet (or two distinct doublets) near 4.00 - 4.30 ppm [3].

-

C4 Methine Proton: Resonates as a distinct doublet of doublets (dd) around 3.80 - 4.20 ppm due to vicinal coupling with the diastereotopic C5 protons[4].

-

Exchangeable Protons (N-H): In a polar aprotic solvent like DMSO-d₆, the amide N-H appears as a broad quartet at ~7.80 - 8.20 ppm (due to coupling with the adjacent N-methyl group), while the secondary ring amine (N3-H) appears as a broad singlet near 2.80 - 3.20 ppm [5].

¹³C NMR: Backbone Elucidation

The ¹³C NMR spectrum provides a straightforward mapping of the carbon backbone, heavily influenced by heteroatom deshielding[3].

Table 1: Assigned NMR Chemical Shifts (DMSO-d₆, 298 K)

| Position | ¹H NMR Shift (ppm) | Multiplicity & Coupling | ¹³C NMR Shift (ppm) | Structural Assignment |

| C=O | - | - | 170.0 - 173.0 | Amide carbonyl |

| C4 | 3.80 - 4.20 | dd, J ≈ 9.5, 5.5 Hz | 62.0 - 65.0 | Chiral methine |

| C2 | 4.00 - 4.30 | AB q, J ≈ 10.0 Hz | 52.0 - 55.0 | Ring methylene (S-C-N) |

| C5 | 3.00 - 3.60 | dd (x2), ABX system | 35.0 - 38.0 | Ring methylene (S-C-C) |

| N-CH₃ | 2.60 - 2.80 | d, J ≈ 4.5 Hz | 25.0 - 27.0 | Amide methyl |

| Amide N-H | 7.80 - 8.20 | br q (exchanges in D₂O) | - | Secondary amide |

| Ring N-H | 2.80 - 3.20 | br s (exchanges in D₂O) | - | Secondary amine |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically distinguishing the amide and amine moieties[5].

-

Amide I Band (1650 - 1680 cm⁻¹): The C=O stretching frequency is shifted lower than a standard aliphatic ketone (~1715 cm⁻¹) due to the resonance contribution of the amide nitrogen's lone pair, which imparts partial single-bond character to the carbonyl group.

-

Amide II Band (1530 - 1550 cm⁻¹): A diagnostic combination of N-H bending and C-N stretching.

-

N-H Stretching (3200 - 3400 cm⁻¹): Exhibits a complex band structure. The strongly hydrogen-bonded amide N-H typically produces a broader, more intense band, whereas the secondary ring amine produces a sharper, weaker band[6].

-

C-S Stretching (650 - 700 cm⁻¹): A weaker, low-frequency band diagnostic of the thioether linkage in the thiazolidine core[6].

Mass Spectrometry (LC-MS/MS)

Under positive Electrospray Ionization (ESI+), the secondary amine of the thiazolidine ring is readily protonated, yielding a stable [M+H]⁺ precursor ion at m/z 147.06 . Subjecting this precursor to Collision-Induced Dissociation (CID) reveals three primary, self-validating fragmentation pathways[1].

Caption: Primary CID fragmentation pathways of (4R)-N-methyl-4-thiazolidinecarboxamide.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating analytical workflows.

Protocol A: High-Resolution NMR & D₂O Exchange Validation

-

Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent is strictly anhydrous to prevent rapid proton exchange with ambient moisture.

-

Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 1024 scans) at 298 K using a 400 MHz or higher field spectrometer.

-

Self-Validation (D₂O Shake): To definitively assign the N-H protons, add 10 µL of D₂O directly to the NMR tube. Invert the tube 5 times and immediately re-acquire the ¹H spectrum.

-

Causality: The labile protons on the amide and amine will exchange with deuterium. The complete disappearance of the signals at ~3.0 ppm and ~8.0 ppm confirms their identity as exchangeable heteroatom protons[5].

-

Protocol B: LC-ESI-MS/MS Breakdown Curve Analysis

-

Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid (to facilitate protonation).

-

Acquisition: Infuse the sample into the ESI source at 10 µL/min. Isolate the precursor ion at m/z 147.06.

-

Self-Validation (Collision Energy Ramping): Ramp the collision energy (CE) from 10 eV to 40 eV.

-

Causality: As CE increases, monitor the proportional decay of m/z 147.06 and the sequential rise of m/z 116.03 and m/z 88.02. This kinetic breakdown curve validates that the fragments are structurally derived from the parent ion rather than background contaminants.

-

Caption: Orthogonal analytical workflow for the structural validation of thiazolidine derivatives.

References

1.[5] Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI. 2.[1] Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry (ACS Publications). 3.[4] Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. PMC. 4.[2] NMR Studies on the Conformation of Derivatives of the Side Chain of Oxytocin: Examples of cis-trans Isomerism. PNAS. 5.[6] [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. PMC. 6.[3] Effect of sulfur-containing side chains on transnitrosation of n-nitroso compounds of thiazolidines. CLOCKSS.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

The Crystal Structure & Conformational Dynamics of (4R)-N-Methyl-thiazolidine-4-carboxamide: An In-Depth Technical Guide

Executive Summary

(4R)-N-methyl-thiazolidine-4-carboxamide (CAS: 270258-77-0), often referred to as N-methyl-L-thioprolinamide , represents a critical scaffold in peptidomimetic drug design. As a sulfur-containing analogue of proline, this compound introduces unique steric and electronic constraints into peptide backbones, frequently used to lock bioactive conformations or enhance resistance to enzymatic degradation.

This guide provides a rigorous analysis of its solid-state architecture, conformational preferences, and synthesis. It synthesizes crystallographic data from homologous thiazolidine systems to establish a definitive structural model for researchers in medicinal chemistry and structural biology.

Part 1: Chemical Architecture & Crystallography

Molecular Identity & Nomenclature

The compound is a derivative of L-thiazolidine-4-carboxylic acid (L-thioproline), formed by the condensation of L-cysteine with formaldehyde, followed by amidation.

-

IUPAC Name: (4R)-N-methyl-1,3-thiazolidine-4-carboxamide

-

Molecular Formula: C

H -

Molecular Weight: 146.21 g/mol

-

Chirality: The (4R) configuration is inherited from the natural amino acid L-cysteine.

Crystal Lattice & Unit Cell Characteristics

While specific unit cell dimensions can vary by solvation state, the crystal packing of (4R)-thiazolidine-4-carboxamides is governed by strong intermolecular hydrogen bonding. Based on high-resolution X-ray diffraction studies of the parent thioproline and its amide derivatives [1][2], the structural parameters are defined as follows:

-

Space Group: Typically Orthorhombic (

) or Monoclinic ( -

Lattice Stabilization: The lattice is stabilized by a three-dimensional network of N–H···O=C hydrogen bonds. The ring secondary amine (N3) acts as a donor, while the amide carbonyl (O=C) acts as an acceptor.

-

Packing Coefficient: The presence of the bulky sulfur atom at position 1 creates a packing density slightly lower than analogous proline derivatives, often accommodating solvent molecules in the crystal void.

Bond Geometry & Ring Pucker

The thiazolidine ring does not adopt a planar conformation.[1] Instead, it exists in a dynamic equilibrium between envelope conformations, significantly influenced by the large C–S bonds (approx. 1.82 Å) compared to C–C bonds (1.54 Å).

-

Ring Pucker: The crystal structure predominantly favors the C4-endo (envelope) conformation, where the C4 atom is displaced out of the plane defined by S1-C2-N3-C5. This pucker minimizes steric clash between the C4-carboxamide group and the sulfur lone pairs [3].

-

Amide Planarity: The exocyclic amide bond (C4–C=O–NH–Me) exhibits high planarity.

-

Cis/Trans Isomerism: Unlike the tertiary amide bond preceding a proline residue (which readily isomerizes), the exocyclic secondary amide in this structure strongly prefers the Trans (Z) conformation to minimize steric repulsion between the N-methyl group and the thiazolidine ring.

Table 1: Representative Bond Lengths & Angles (Derived from Thiazolidine Analogs)

| Parameter | Atoms | Value (Å / °) | Significance |

| Bond Length | S1 – C2 | 1.83 Å | Characteristic of thioether linkage; longer than C-C. |

| Bond Length | S1 – C5 | 1.81 Å | Affects ring flexibility and pucker energy. |

| Bond Length | C4 – N3 | 1.46 Å | Standard C-N single bond. |

| Bond Angle | C5 – S1 – C2 | 92.5° | Acute angle typical of sulfur heterocycles; induces ring strain. |

| Torsion Angle | N3 – C4 – C(=O) – N | 178° (Trans) | Determines the orientation of the peptide backbone. |

Part 2: Conformational Dynamics (Visualization)

The biological utility of this compound stems from its ability to mimic the "kink" induced by proline while offering different electronic properties. The diagram below illustrates the synthesis and the critical conformational equilibrium.

Caption: Synthesis pathway and conformational equilibrium of (4R)-N-methyl-thiazolidine-4-carboxamide. The C4-endo pucker is stabilized by lattice forces and stereoelectronic effects.

Part 3: Experimental Protocols

Synthesis of (4R)-N-methyl-thiazolidine-4-carboxamide

Rationale: Direct amidation of the carboxylic acid requires activation to prevent racemization at the C4 chiral center.

Reagents:

-

(4R)-Thiazolidine-4-carboxylic acid (L-Thioproline)

-

Methylamine hydrochloride[2]

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

N-Methylmorpholine (NMM)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Protocol:

-

Activation: Dissolve L-Thioproline (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Add Methylamine HCl (1.5 eq) followed by dropwise addition of NMM (2.5 eq) to neutralize the salt and catalyze the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Workup: Dilute with DCM, wash efficiently with 5% citric acid (removes unreacted amine), saturated NaHCO

(removes unreacted acid), and brine. -

Purification: Dry organic layer over Na

SO

Crystallization for X-Ray Diffraction

Rationale: High-quality single crystals require slow growth to minimize defects. The polarity of the amide suggests protic solvents.

Method: Vapor Diffusion (Hanging Drop)

-

Solution: Dissolve 20 mg of the purified amide in 1 mL of Methanol/Water (9:1).

-

Reservoir: Place 500 µL of pure Acetone or Diethyl Ether (precipitant) in the reservoir well.

-

Setup: Seal the chamber. The volatile precipitant will slowly diffuse into the sample drop, reducing solubility and promoting nucleation.

-

Observation: Inspect under polarized light after 48–72 hours. Look for prismatic or needle-like crystals.

Part 4: Pharmaceutical Relevance & Applications

The crystal structure of this compound validates its use as a Proline Surrogate in medicinal chemistry.

-

Proteolytic Stability: The replacement of the C

methylene of proline with a sulfur atom (thiazolidine) alters the ring electronics, often rendering the adjacent peptide bond resistant to prolyl oligopeptidases [4]. -

Antioxidant Capacity: The thiazolidine ring can act as a latent source of thiols or scavenge reactive oxygen species (ROS), providing a dual mechanism of action in neuroprotective drug candidates.

-

Conformational Locking: In peptide synthesis, incorporating this scaffold forces the backbone into a specific turn geometry (often Type II

-turn), critical for mimicking protein loops in antibody design.

References

-

Goodman, M., et al. (1970). "Conformational Studies of Thiazolidine-4-carboxylic Acid Derivatives." Journal of the American Chemical Society. Link

-

Choudhary, A., et al. (2009).[3] "Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides." Biophysical Journal. Link

-

DeRider, M.L., et al. (2002). "Collagen stability: Insights from the crystal structure of a collagen model peptide." Journal of Molecular Biology. Link

-

Hamada, Y., et al. (2000). "Thiazolidine-4-carboxylic acid derivatives as potent inhibitors of prolyl endopeptidase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Biological Targets of (4R)-N-methyl-1,3-thiazolidine-4-carboxamide: A Technical Guide

The following technical guide details the biological profile, potential targets, and experimental characterization of (4R)-N-methyl-1,3-thiazolidine-4-carboxamide (CAS: 270258-77-0).

This analysis positions the compound not merely as a chemical intermediate, but as a privileged proline bioisostere —a scaffold that mimics the unique conformational rigidity of proline while introducing a sulfur atom to modulate lipophilicity, pKa, and metabolic stability.

Executive Summary

Compound: 4-Thiazolidinecarboxamide, N-methyl-, (4R)- Core Identity: Proline Bioisostere / Thioproline Derivative Primary Mechanism: Competitive inhibition or substrate mimicry of proline-processing enzymes. Key Targets: Dipeptidyl Peptidase-4 (DPP-4), Prolyl Oligopeptidase (POP), and Proline Dehydrogenase (PRODH).

This guide explores the pharmacological utility of the (4R)-thiazolidine-4-carboxamide scaffold.[1] By replacing the methylene group at the

Part 1: Primary Biological Targets & Mechanisms

Dipeptidyl Peptidase-4 (DPP-4)

Role: Metabolic Regulation (Type 2 Diabetes) The thiazolidine ring is a validated scaffold in the "gliptin" class of antidiabetic drugs (e.g., Teneligliptin). While the specific N-methyl carboxamide lacks the electrophilic "warhead" (like a nitrile) required for covalent inhibition, it serves as a non-covalent competitive inhibitor .

-

Mechanism: The (4R)-configuration mimics the L-proline residue of DPP-4 substrates (e.g., GLP-1). The thiazolidine nitrogen binds to the active site Glu205/Glu206 (in human DPP-4), while the amide group engages the oxyanion hole.

-

Significance: The sulfur atom acts as a bioisostere, increasing lipophilicity and improving binding affinity within the S1 hydrophobic pocket compared to the native pyrrolidine.

Proline Dehydrogenase (PRODH/POX)

Role: Mitochondrial Metabolism & Apoptosis

PRODH catalyzes the first step of proline catabolism, converting proline to

-

Target Interaction: Thiazolidine-4-carboxylic acid (thioproline) is a known substrate/inhibitor of PRODH. The N-methyl amide derivative acts as a metabolic blocker . By occupying the active site without undergoing dehydrogenation (due to steric hindrance of the N-methyl group or altered redox potential), it inhibits the utilization of proline, potentially inducing metabolic stress in cancer cells dependent on proline respiration.

Tyrosinase

Role: Melanin Biosynthesis Recent structure-activity relationship (SAR) studies identify thiazolidine-4-carboxamides as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3]

-

Mechanism: The thiourea-like or amide motifs chelate the binuclear copper active site of tyrosinase. The (4R) stereochemistry is critical for fitting into the narrow active site channel.

Part 2: Experimental Protocols for Target Validation

Protocol A: Enzymatic Inhibition Assay (DPP-4)

Objective: Determine the IC50 of the compound against recombinant human DPP-4.

Reagents:

-

Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

-

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

-

Enzyme: Recombinant human DPP-4 (0.5 nM final).

Workflow:

-

Preparation: Dissolve (4R)-N-methyl-thiazolidine-4-carboxamide in DMSO to create a 10 mM stock. Serial dilute to 0.1–100

M. -

Incubation: Mix 10

L of compound dilution with 40 -

Initiation: Add 50

L of Gly-Pro-AMC substrate (20 -

Detection: Monitor fluorescence continuously (Ex: 360 nm / Em: 460 nm) for 30 minutes.

-

Analysis: Calculate the slope of the linear phase (velocity). Plot % inhibition vs. log[Concentration] to derive IC50.

Protocol B: Mitochondrial Respiration Stress Test (PRODH)

Objective: Assess the compound's ability to inhibit proline-dependent mitochondrial respiration.

Workflow:

-

Cell Model: Use LOXIMVI (melanoma) or MCF-7 cells starved of glucose/glutamine, supplemented with Proline (5 mM).

-

Treatment: Treat cells with 50

M of the compound for 4 hours. -

Measurement: Use a Seahorse XF Analyzer. Measure Oxygen Consumption Rate (OCR) before and after injection.

-

Validation: A drop in OCR specifically in proline-fed cells (but not glucose-fed) confirms PRODH targeting.

Part 3: Structural & Pathway Visualization

Figure 1: Proline Bioisostere Signaling & Inhibition

The following diagram illustrates how the thiazolidine scaffold intercepts proline metabolic and signaling pathways.

Caption: Figure 1. Mechanistic interception of proline-dependent pathways by the thiazolidine-4-carboxamide scaffold. The compound acts as a multi-target modulator due to its structural mimicry of L-proline.

Part 4: Comparative Data Summary

The table below contrasts the physicochemical properties of the Thiazolidine derivative against the native Proline structure, highlighting why it is a superior scaffold for drug development.

| Feature | L-Proline (Native) | (4R)-Thiazolidine-4-carboxamide | Impact on Drug Design |

| Ring Structure | Pyrrolidine (5-membered, N) | Thiazolidine (5-membered, S, N) | S-atom increases lipophilicity (LogP). |

| Basicity (pKa) | ~10.6 (Secondary Amine) | ~6.0 (Secondary Amine) | Reduced ionization at physiological pH improves membrane permeability. |

| Metabolic Stability | Low (Rapid oxidation) | High | Resistance to oxidative degradation by generic peptidases. |

| Redox Activity | None | Antioxidant Potential | Thiazolidine ring can act as a radical scavenger (similar to Timonacic). |

| Target Specificity | Universal building block | Selective Bioisostere | Higher affinity for hydrophobic S1 pockets in proteases (e.g., DPP-4). |

References

-

Thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors. Source: PubMed (NIH) Link:

-

Thiazolidine-4-carboxamide derivatives as Tyrosinase Inhibitors. Source: MDPI (Pharmaceuticals) Link:

-

Timonacic (Thiazolidine-4-carboxylic acid) Pharmacology. Source: PubChem / PharmaCompass Link:

-

DPP-4 Inhibitors and Thiazolidine Scaffolds. Source: Journal of Medicinal Chemistry Link:

Sources

Structure-Activity Relationship (SAR) of N-Methyl Thiazolidinecarboxamides

This guide details the Structure-Activity Relationship (SAR) of N-methyl thiazolidinecarboxamides , a specialized subclass of thiazolidine-4-carboxylic acid (T4CA) derivatives. These compounds are emerging as privileged scaffolds in oncology (prostate/melanoma), virology (neuraminidase inhibition), and neuroprotection.

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The N-methyl thiazolidine-4-carboxamide scaffold represents a strategic modification of the classic thiazolidine-4-carboxylic acid (thioproline) core. While the parent T4CA is known primarily as a cysteine prodrug and antioxidant, the conversion of the carboxylic acid to an N-methylated carboxamide dramatically alters its physicochemical profile. This modification enhances metabolic stability against amidases, modulates lipophilicity (

This guide dissects the SAR of this scaffold, providing actionable insights for optimizing potency and selectivity.

The Chemical Scaffold & SAR Logic

The core structure consists of a saturated 5-membered thiazolidine ring. The biological activity hinges on three critical vectors: the C2-aryl substituent , the N3-ring nitrogen , and the C4-carboxamide moiety.

Core Architecture

The N-methyl thiazolidinecarboxamide scaffold can be visualized as a rigidified amino acid derivative.

-

C2 Position (The Selectivity Vector): Derived from the aldehyde starting material. This position determines the "Address" of the molecule—directing it to specific hydrophobic pockets.

-

N3 Position (The Polarity Vector): The ring nitrogen. It acts as a hydrogen bond donor (if unsubstituted) or acceptor (if acylated).

-

C4-Carboxamide (The Effector): The N-methylation here is the critical "switch." It removes a hydrogen bond donor (NH) but introduces a hydrophobic methyl group that can displace high-energy water molecules in the binding site.

Detailed SAR Analysis

A. The C4-Carboxamide Linkage (The N-Methyl Focus)

The transformation of the native carboxylic acid to an N-methyl carboxamide (

-

Conformational Locking: Unlike a simple secondary amide (

), the tertiary N-methyl amide introduces steric bulk that restricts rotation around the C(carbonyl)-N bond. This often locks the molecule in a cis or trans rotamer that may match the bioactive conformation, reducing the entropic penalty of binding. -

Metabolic Stability: N-methylation significantly reduces the rate of hydrolysis by peptidases and amidases, extending the plasma half-life (

). -

Solubility & Permeability: The methyl group masks the polar amide hydrogen, increasing membrane permeability (higher

) and blood-brain barrier (BBB) penetration, crucial for neuroprotective applications.

B. The C2 Position (Aryl/Alkyl Tail)

-

Aryl Substituents: Introducing electron-rich aromatic rings (e.g., 3,4,5-trimethoxyphenyl) at C2 drastically improves cytotoxicity against melanoma and prostate cancer lines. This mimics the lipid tail of Lysophosphatidic Acid (LPA) in ATCAA derivatives.

-

Stereochemistry: The C2 stereocenter is created during synthesis. The (2R, 4R) diastereomer is often the thermodynamically favored and biologically active form due to the cis-arrangement avoiding steric clash between the C2-aryl and C4-carboxyl groups.

C. The N3 Ring Nitrogen

-

Free NH: Essential for antioxidant activity (precursor to GSH). In antiviral applications, a free NH often participates in H-bonding with active site residues (e.g., Glu/Asp).

-

Acylation/Alkylation: Capping the N3 with an acetyl or methyl group generally abolishes antioxidant capacity but can enhance specific receptor binding by removing a desolvation penalty.

Mechanism of Action

The mechanism depends heavily on the specific C2 and amide substituents, but two primary pathways dominate the literature for this scaffold.

Pathway A: GPCR Antagonism (Oncology)

In prostate cancer models, long-chain or bulky aryl derivatives (ATCAA) function as antagonists for Lysophosphatidic Acid (LPA) receptors . The thiazolidine ring mimics the polar headgroup of LPA, while the C2-aryl/alkyl group mimics the lipid tail. The N-methyl carboxamide prevents rapid degradation and improves binding affinity.

Pathway B: Neuraminidase Inhibition (Virology)

For Influenza A, the scaffold acts as a transition state analogue. The thiazolidine ring positions the C4-carboxyl/amide group to interact with the arginine triad in the Neuraminidase active site. N-methylation of the amide can optimize hydrophobic contacts within the 150-cavity of the enzyme.

Figure 1: Dual mechanistic pathways for N-methyl thiazolidinecarboxamides in oncology and virology.

Experimental Protocols

Chemical Synthesis: The "One-Pot" Cyclization & Amidation

This protocol describes the synthesis of a C2-aryl substituted N-methyl thiazolidine-4-carboxamide.

Reagents: L-Cysteine hydrochloride, Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), Methylamine (2M in THF), EDC·HCl, HOBt, DIPEA.

Step 1: Thiazolidine Ring Formation

-

Dissolve L-Cysteine HCl (10 mmol) in water/ethanol (1:1, 20 mL).

-

Add Sodium Acetate (12 mmol) to buffer pH to ~5–6.

-

Add the Aromatic Aldehyde (10 mmol) dropwise.

-

Stir at Room Temperature (RT) for 4–12 hours. A white precipitate (Thiazolidine-4-carboxylic acid, T4CA) will form.

-

Filter, wash with cold ethanol/ether, and dry.

-

Checkpoint: Verify structure via

-NMR (look for the singlet/doublet at

-

Step 2: Amidation (N-Methylation)

-

Dissolve the T4CA intermediate (5 mmol) in dry DMF (10 mL).

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 mins to activate the acid.

-

Add Methylamine (2M in THF, 1.5 eq) and DIPEA (2 eq).

-

Allow to warm to RT and stir overnight.

-

Workup: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. Dry over -

Purification: Silica gel column chromatography (Hexane:EtOAc).

Figure 2: Synthetic workflow for N-methyl thiazolidine-4-carboxamides.

Biological Assay: In Vitro Cytotoxicity (MTT)

To validate the SAR, the cytotoxicity is assessed against prostate cancer cells (e.g., PC-3) or melanoma cells.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve N-methyl thiazolidinecarboxamides in DMSO. Prepare serial dilutions (0.1

to 100 -

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the impact of key substitutions on biological potency (Generic example based on ATCAA class data).

| Compound ID | C2 Substituent (R) | Amide (R') | C2-Stereochem | IC50 (PC-3, | Notes |

| TZ-01 | Phenyl | H | (2R, 4R) | > 50 | Low potency (Parent) |

| TZ-02 | 3,4,5-Trimethoxyphenyl | H | (2R, 4R) | 12.5 | Improved lipophilicity |

| TZ-03 | 3,4,5-Trimethoxyphenyl | Methyl | (2R, 4R) | 2.1 | N-Me lock effect |

| TZ-04 | 4-Nitrophenyl | Methyl | (2R, 4R) | 5.8 | Electron withdrawing |

| TZ-05 | Alkyl (C15 chain) | Methyl | (2R, 4R) | 0.8 | Lipid mimic (LPA antagonist) |

Key Insight: The transition from TZ-02 to TZ-03 (N-methylation) results in a ~6-fold increase in potency, highlighting the critical role of the N-methyl amide in this SAR series.

References

-

Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry. Link

-

Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes. Link

-

Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-substituted-4-thiazolidinone derivatives as antitumor agents. European Journal of Medicinal Chemistry. Link

The Stereochemical Imperative: A Technical Guide to Chirality and its Profound Impact on the Biological Activity of Thiazolidinones

Introduction: The Two Faces of a Molecule

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This concept is embodied in the phenomenon of chirality, a property of an object that makes it non-superimposable on its mirror image. Just as our left and right hands are mirror images but cannot be perfectly overlapped, chiral molecules exist as pairs of enantiomers. Thiazolidinones, a versatile class of heterocyclic compounds, are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] The thiazolidinone scaffold, with its potential for substitution at various positions, frequently possesses one or more chiral centers, leading to the existence of stereoisomers. This guide delves into the profound implications of chirality on the biological activity of thiazolidinones, offering a technical exploration for researchers, scientists, and drug development professionals. We will navigate the causal relationships between stereochemistry and pharmacological outcomes, detail the methodologies for obtaining enantiomerically pure compounds, and present the data that underscores the necessity of considering chirality in the design and development of thiazolidinone-based therapeutics.

The Pharmacological Significance of Stereoisomerism in Thiazolidinones

The interaction between a drug molecule and its biological target, be it an enzyme or a receptor, is a highly specific, three-dimensional dance. The precise spatial arrangement of functional groups on the drug molecule must complement the topography of the binding site on the biological target. Consequently, enantiomers of a chiral drug can, and often do, exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.

While the broader literature on chiral drugs is replete with such examples, the specific investigation of thiazolidinone enantiomers has underscored this principle. For instance, studies on axially chiral 2-arylimino-3-aryl-thiazolidin-4-one derivatives have highlighted the importance of their stereochemistry.[3] The restricted rotation around the C-N single bond leads to stable, separable enantiomers (atropisomers), each with a unique spatial orientation that can dictate its interaction with a biological target. Furthermore, the evaluation of the (R)-isomer of certain thiazole derivatives has been pursued to specifically assess the influence of chirality on enzymatic inhibition, indicating a clear recognition in the field that stereochemistry is a key determinant of activity.

The biological study of thiazolidinones has revealed that substitutions at the 2, 3, and 5-positions are crucial for their diverse activities.[1] These positions are often chiral centers, and the specific configuration (R or S) of these centers dictates the overall shape of the molecule and, therefore, its binding affinity and efficacy.

Obtaining Enantiomerically Pure Thiazolidinones: A Methodological Overview

Given the stereospecific nature of drug-target interactions, the production of single-enantiomer drugs is a paramount objective in modern pharmaceutical development. Two primary strategies are employed to achieve this for thiazolidinones: stereoselective synthesis and chiral separation of racemic mixtures.

Stereoselective Synthesis

Stereoselective, or asymmetric, synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several approaches:

-

Use of Chiral Starting Materials: The synthesis can begin with a readily available, enantiomerically pure starting material. For example, the synthesis of 2-substituted phenyl thiazolidine-4-carboxylic acid derivatives can be achieved by refluxing a substituted benzaldehyde with L-cysteine, an enantiomerically pure amino acid.[4]

-

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

-

Use of Chiral Catalysts: A small amount of a chiral catalyst can be used to induce the formation of one enantiomer over the other. This is often a highly efficient method.

Chiral Separation of Racemic Mixtures

When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), the individual enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC for Thiazolidinone Enantiomer Separation

This protocol provides a general framework for the separation of thiazolidinone enantiomers using chiral HPLC. Optimization of the mobile phase and column type will be necessary for specific compounds.

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for a wide range of compounds, including heterocyclic structures.[3]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is a critical parameter for achieving separation and should be systematically varied (e.g., 90:10, 85:15, 80:20 hexane:isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also be added to improve peak shape for ionizable compounds.

-

Sample Preparation: Dissolve the racemic thiazolidinone sample in a suitable solvent, typically the mobile phase or a solvent in which it is highly soluble and that is miscible with the mobile phase. The concentration should be appropriate for the detector being used (e.g., 1 mg/mL for UV detection).

-

HPLC System Setup:

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the column temperature (e.g., 25 °C). Temperature can influence enantioselectivity.

-

Set the UV detector to a wavelength where the analyte has strong absorbance.

-

-

Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column. Record the chromatogram.

-

Optimization: If the enantiomers are not resolved, systematically adjust the mobile phase composition (e.g., change the alcohol modifier or its percentage), flow rate, and column temperature to optimize the separation.

-

Enantiomer Elution Order Determination: To determine the elution order of the enantiomers, a pure sample of one enantiomer (if available) can be injected. Alternatively, techniques such as circular dichroism detection can be coupled with the HPLC system.

Data on the Biological Activity of Chiral Thiazolidinones

The following tables summarize the biological activity of various thiazolidinone derivatives. While direct comparisons of enantiomeric pairs are not always available in the literature, these data demonstrate the high potency that can be achieved with specific stereochemical configurations, implying a high degree of stereoselectivity in their biological interactions.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7g | A549 (Lung) | 40 | [5] |

| MCF-7 (Breast) | 40 | [5] | |

| PC3 (Prostate) | 50 | [5] | |

| 13 | Not Specified | 15.18 | [6] |

| Steroidal Thiazolidinone 1 | K562 (Leukemia) | 8.5 - 14.9 | [7] |

| Steroidal Thiazolidinone 2 | HeLa (Cervical) | 8.9 - 15.1 | [7] |

| Acridine-Thiazolidinone 4e | HeLa (Cervical) | 14.75 | [8] |

| A549 (Lung) | 17.75 | [8] |

Table 2: Antioxidant and Enzyme Inhibitory Activity of Thiazolidinone Derivatives

| Compound ID | Activity | IC50 (µg/mL) | Reference |

| 9a | DPPH Radical Scavenging | 6.62 | [9] |

| Nitric Oxide Scavenging | 6.79 | [9] | |

| 6 | DPPH Radical Scavenging | 9.18 | [9] |

| 78 | PTP1B Inhibition | 8.34 µM | [9] |

| 79 | PTP1B Inhibition | 10.5 µM | [9] |

| 80 | PTP1B Inhibition | 0.86 µM | [9] |

Visualizing the Concepts

Diagrams can aid in understanding the abstract concepts of chirality and the workflows involved in their study.

Caption: Stereospecific interaction of thiazolidinone enantiomers with a biological target.

Caption: Workflow for chiral separation and biological evaluation of thiazolidinone enantiomers.

Conclusion and Future Perspectives

The evidence strongly supports the critical role of chirality in determining the biological activity of thiazolidinones. The stereochemical arrangement of substituents on the thiazolidinone scaffold dictates the molecule's three-dimensional shape, which in turn governs its ability to interact with specific biological targets. As the field of drug discovery moves towards greater precision and personalization, the development of single-enantiomer thiazolidinone drugs will be essential for maximizing therapeutic efficacy and minimizing off-target effects and toxicity.

Future research should focus on the systematic evaluation of the biological activities of individual thiazolidinone enantiomers. This will not only provide a clearer understanding of the structure-activity relationships for this important class of compounds but also pave the way for the development of safer and more effective chiral drugs. The continued development of novel stereoselective synthetic methods and more efficient chiral separation techniques will be crucial in supporting these endeavors. The "wonder nucleus" of thiazolidinone, when viewed through the lens of stereochemistry, holds even greater promise for addressing a multitude of therapeutic challenges.[10]

References

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). Biointerface Research in Applied Chemistry. [Link]

-

A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC. [Link]

-

Anticancer potential of new steroidal thiazolidin-4-one derivatives. Mechanisms of cytotoxic action and effects on angiogenesis. (2017). Steroids. [Link]

-

Conformational Dynamics, Isomerization, and Biological Activity of Acridine-Thiazolidinone Hybrids: A Combined Experimental and Theoretical Study. (2025). Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Digital Repository of University of Baghdad. [Link]

-

Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. [Link]

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PMC. [Link]

-

Observed and predicted values of IC50 for thiazolidine by using Eq.7. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW 4–THIAZOLIDINONE DERIVATIVES. (2017). ResearchGate. [Link]

-

4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (n.d.). RSC Publishing. [Link]

-

SYNTHESIS AND ANTIDIABETIC EVALUATION OF SOME THIAZOLIDINE-2, 4-DIONE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). ResearchGate. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. [Link]

-

Substituted thiazolidones and their selective inhibition of nicotinamide-adenine dinucleotide dependent oxidations. (n.d.). ACS Publications. [Link]

-

Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Derivatives. (n.d.). Journal of Pharmaceutical Research International. [Link]

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (n.d.). PMC. [Link]

Sources

- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. Conformational Dynamics, Isomerization, and Biological Activity of Acridine-Thiazolidinone Hybrids: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

Technical Review: Therapeutic Potential of 4-Thiazolidinecarboxamide Derivatives

Executive Summary

The 4-thiazolidinecarboxamide scaffold represents a distinct and privileged pharmacophore in medicinal chemistry, often overshadowed by its oxidized cousin, the 4-thiazolidinone. Unlike the planar thiazolidinone, the 4-thiazolidinecarboxamide moiety—typically derived from the condensation of L-cysteine with aldehydes—possesses a saturated ring system with two defined chiral centers (C2 and C4). This structural rigidity, combined with the hydrogen-bonding capability of the C4-carboxamide, enables high-affinity interactions with diverse biological targets, including Platelet-Activating Factor (PAF) receptors , tubulin , and human dihydroorotate dehydrogenase (hDHODH) .

This technical guide analyzes the structure-activity relationships (SAR), therapeutic applications (Oncology and Cardiovascular), and validated synthesis protocols for this class of compounds.

Chemical Architecture & SAR Analysis

The core potency of 4-thiazolidinecarboxamide derivatives stems from their ability to mimic peptide bonds while maintaining a rigid heterocyclic core.

The Scaffold

The general structure consists of a saturated thiazolidine ring substituted at the C2 and C4 positions.

-

C4-Carboxamide: This group is critical. It acts as a hydrogen bond donor/acceptor, mimicking the transition state of peptide hydrolysis or interacting with serine/threonine residues in enzyme active sites.

-

C2-Aryl Substitution: The "lipophilic tail." Substitution here with bulky aryl or heteroaryl groups (e.g., 3-pyridyl, substituted phenyl) drives selectivity.

-

Stereochemistry: The biological activity is often stereospecific. For instance, the (2R, 4R) configuration is frequently cited as the bioactive eutomer for PAF antagonism.

Structure-Activity Relationship (SAR) Matrix

| Position | Modification | Effect on Potency/Selectivity |

| C2 (Ring Carbon) | 3-Pyridyl / 4-Pyridyl | Enhances PAF receptor antagonism (mimics the polar head of PAF). |

| C2 (Ring Carbon) | Bulky Phenyl (e.g., 3,4,5-trimethoxy) | Increases cytotoxicity against melanoma/prostate cancer cells (ATCAA derivatives). |

| C4 (Amide Nitrogen) | Long Alkyl Chains / Aryl | Modulates lipophilicity (LogP) and membrane permeability; essential for hDHODH inhibition . |

| N3 (Ring Nitrogen) | Methylation / Acetylation | Often reduces potency by disrupting key H-bond donor capability within the active site. |

Therapeutic Applications

Oncology: The ATCAA Derivatives

Target: Tubulin Polymerization & Apoptosis Induction Mechanism: 2-Arylthiazolidine-4-carboxylic acid amides (ATCAAs) function as non-taxane microtubule destabilizers. They bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle in the G2/M phase.

-

Key Insight: Unlike P-glycoprotein substrates (e.g., Taxol), certain ATCAAs retain potency against Multi-Drug Resistant (MDR) cell lines.

-

Data Point: Compound 3id (from literature) demonstrated >10-fold selectivity for melanoma cells over fibroblasts.[1]

Cardiovascular: PAF Receptor Antagonists

Target: Platelet-Activating Factor (PAF) Receptor (GPCR) Mechanism: Derivatives like 2-(3-pyridyl)thiazolidine-4-carboxamide act as competitive antagonists at the PAF receptor. By blocking the binding of PAF (a potent phospholipid mediator), these compounds inhibit platelet aggregation and inflammation.

-

Causality: The basic nitrogen of the pyridyl group at C2 mimics the choline headgroup of the endogenous PAF ligand, while the thiazolidine ring provides a rigid spacer.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives in cancer (Apoptosis) and thrombosis (Anti-platelet).

Caption: Dual therapeutic mechanism targeting Tubulin (Oncology) and PAF Receptors (Cardiovascular).

Experimental Protocols

Synthesis of 2-Arylthiazolidine-4-Carboxamides

This protocol utilizes a condensation reaction between L-cysteine and an aldehyde, followed by amidation. This route preserves the stereochemistry of the L-cysteine starting material.

Reagents:

-

L-Cysteine ethyl ester hydrochloride

-

Aromatic Aldehyde (e.g., 3-pyridinecarboxaldehyde)

-

Triethylamine (Et3N)

-

Ethanol (EtOH)[2]

-

Amine (for amide coupling)

Step-by-Step Workflow:

-

Cyclization (Thiazolidine Ring Formation):

-

Dissolve L-cysteine ethyl ester HCl (10 mmol) in Ethanol (20 mL).

-

Add Triethylamine (10 mmol) and stir for 10 min at Room Temperature (RT) to neutralize.

-

Add the Aromatic Aldehyde (10 mmol).

-

Critical Step: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The formation of the thiazolidine ring is thermodynamically driven.

-

Workup: Evaporate solvent. Dissolve residue in DCM, wash with water, dry over Na2SO4, and concentrate to yield the 2-arylthiazolidine-4-carboxylic acid ethyl ester .

-

-

Amidation (Carboxamide Formation):

-

Dissolve the intermediate ester (5 mmol) in Methanol.

-

Add the desired primary amine (excess, or stoichiometric amount with mild heating if volatile).

-

Stir at RT for 24 hours (aminolysis).

-

Purification: Recrystallize from Ethanol/Water to obtain the pure 4-thiazolidinecarboxamide .

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of 4-thiazolidinecarboxamide derivatives via cyclization and aminolysis.

Biological Validation: In Vitro Antiproliferative Assay (MTT)

To validate the anticancer potential (E-E-A-T requirement for self-validating systems):

-

Seeding: Seed cancer cells (e.g., A375 Melanoma) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add graded concentrations of the thiazolidine derivative (0.1 µM – 100 µM). Include DMSO control.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

-

Validation Criteria: The IC50 should be < 10 µM to be considered a "hit" for lead optimization.

-

Future Outlook & Toxicology

While the 4-thiazolidinecarboxamide scaffold is promising, metabolic stability is a key challenge. The thiazolidine ring can be susceptible to oxidation (to thiazolidinone or sulfoxide) in vivo. Future drug development must focus on:

-

Bioisosteres: Replacing the sulfur with methylene (pyrrolidines) often reduces potency, suggesting sulfur is essential for binding.

-

Formulation: Nanoparticle encapsulation to improve half-life.

-

Toxicity: Early ADME screening is required to ensure the "pyridyl" moiety does not induce CYP450 inhibition.

References

-

Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

-

2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. II. Structure-activity relationships and active configuration of 2-(3-pyridyl)thiazolidine-4-carboxamides as platelet-activating factor receptor antagonists. Source: Chemical & Pharmaceutical Bulletin (PubMed) URL:[Link]

-

Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central) URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 4-Thiazolidinecarboxamide, N-methyl-, (4R)-(9CI)

Introduction & Scope

Compound Identity:

-

IUPAC Name: (4R)-N-Methylthiazolidine-4-carboxamide

-

Common Name: L-Thioproline methylamide; (4R)-N-Methyl-1,3-thiazolidine-4-carboxamide

-

CAS Number: 2731006-43-0 (as Hydrochloride salt)[1]

-

Molecular Formula: C₅H₁₀N₂OS

-

Molecular Weight: 146.21 g/mol (Free base)

Significance: This compound is a key chiral building block in medicinal chemistry, serving as a proline mimetic. The thiazolidine ring introduces conformational constraints similar to proline but with distinct electronic properties due to the sulfur atom. It is frequently employed in the synthesis of peptidomimetics, antiviral agents, and collagen stability modifiers.

Scope of Protocol: This guide outlines a high-fidelity synthesis protocol designed for research and early-stage drug development. Unlike industrial routes that prioritize cost over purity, this protocol utilizes a Protection-Activation-Deprotection strategy (Method A) to ensure stereochemical integrity and ease of purification. A scalable, direct aminolysis route (Method B) is provided for larger batches.

Retrosynthetic Analysis

The target molecule contains a secondary amine within a thiazolidine ring and a secondary amide side chain. The primary challenge is chemoselectivity: reacting the carboxylic acid with methylamine without interfering with the nucleophilic ring nitrogen or causing racemization at the C4 chiral center.

Disconnection Strategy:

-